(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone
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Overview
Description
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with p-tolylmethanone under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with various biological targets.
Medicine
In medicine, derivatives of pyrazole compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it shows promising activity in preliminary biological assays.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-phenylthio-1H-pyrazole: Another pyrazole derivative with a phenylthio group.
p-tolylmethanone: A related compound with a similar aromatic structure.
Uniqueness
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is unique due to the combination of its pyrazole core, phenylthio group, and p-tolylmethanone moiety. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-11-16(12-10-13)19(22)21-15(3)18(14(2)20-21)23-17-7-5-4-6-8-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZANUGTABSLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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